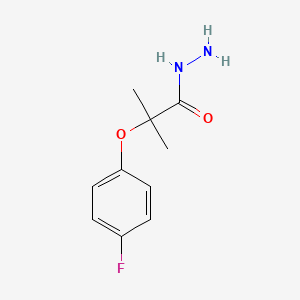
2-(4-Fluorophenoxy)-2-methylpropanohydrazide
Cat. No. B8406526
M. Wt: 212.22 g/mol
InChI Key: IFCNMUWXJOLPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08377923B2
Procedure details


Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate (5.13 g) was dissolved in methanol (50 ml), hydrazine monohydrate (11 ml) and potassium carbonate (3.14 g) were added thereto, followed by stirring at 70° C. for 3 hours. The reaction solution was cooled to room temperature and concentrated under reduced pressure. Water and saturated aqueous sodium bicarbonate were added to the residue, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=99:1) to obtain 2-(4-fluorophenoxy)-2-methylpropanohydrazide (1.98 g) as a colorless oily product.




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]([CH3:14])([CH3:13])[C:8](OCC)=[O:9])=[CH:4][CH:3]=1.O.[NH2:18][NH2:19].C(=O)([O-])[O-].[K+].[K+]>CO>[F:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]([CH3:14])([CH3:13])[C:8]([NH:18][NH2:19])=[O:9])=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.13 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
3.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 70° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water and saturated aqueous sodium bicarbonate were added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by silica gel column chromatography (chloroform:methanol=99:1)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(OC(C(=O)NN)(C)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.98 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
